

The Architecture of Penicillin-Binding Protein 2: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PBP2

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Introduction

Penicillin-binding proteins (PBPs) are crucial enzymes involved in the final stages of bacterial cell wall biosynthesis. Specifically, they catalyze the transpeptidation reaction that cross-links the peptide side chains of peptidoglycan, providing the cell wall with its structural integrity. As the primary targets of β -lactam antibiotics, a deep understanding of their structure and function is paramount for the development of novel antimicrobial agents to combat rising antibiotic resistance. This guide provides an in-depth technical overview of the structure and domains of Penicillin-Binding Protein 2 (**PBP2**), a key player in bacterial cell division and a critical target for antibiotic action.

Overall Structure of Penicillin-Binding Protein 2

PBP2 is a class B high-molecular-weight penicillin-binding protein. Its structure is characterized by a modular architecture, typically consisting of an N-terminal domain and a C-terminal transpeptidase domain.^[1] The protein is anchored to the cytoplasmic membrane via an N-terminal transmembrane helix, with the bulk of the protein residing in the periplasmic space.

The C-terminal domain houses the catalytic activity and is responsible for the transpeptidation reaction, the crucial step in peptidoglycan cross-linking. This domain is also referred to as the penicillin-binding domain as it contains the active site serine that is acylated by β -lactam antibiotics, leading to enzyme inhibition.^[1]

In some bacteria, such as the methicillin-resistant *Staphylococcus aureus* (MRSA), a variant known as **PBP2a** confers resistance to a broad range of β -lactam antibiotics. A key feature of **PBP2a** is the presence of an allosteric domain, located approximately 60 Å from the active site, which regulates the accessibility of the active site to substrates and inhibitors.^{[1][2][3][4][5]}

Key Domains of Penicillin-Binding Protein 2

N-Terminal Domain

The N-terminal domain of **PBP2** is a non-catalytic region that is thought to be involved in protein-protein interactions and the localization of the enzyme to the division septum. In *Neisseria gonorrhoeae* **PBP2**, this domain is an elongated structure of about 45 Å in length, featuring several long β -strands and a subdomain of shorter strands and small helices.^[1] While not directly involved in catalysis, its proper folding and interaction with other cellular components are essential for the overall function of **PBP2**.

Transpeptidase (Penicillin-Binding) Domain

The C-terminal transpeptidase domain is the catalytic heart of **PBP2**. It adopts a characteristic fold that creates a binding pocket for the D-Ala-D-Ala terminus of the peptidoglycan stem peptides and, consequently, for β -lactam antibiotics. The active site of this domain contains three highly conserved motifs that are critical for its enzymatic activity:^[1]

- SXXK motif: This motif includes the catalytic serine residue (e.g., Ser310 in *N. gonorrhoeae* **PBP2**) that performs the nucleophilic attack on the peptide substrate or the β -lactam ring.^[1]
- SXN motif: This motif is also located within the active site and contributes to the proper positioning of the substrate and the catalytic machinery.
- KTG motif: This third conserved motif is essential for substrate binding and catalysis.

Allosteric Domain (in PBP2a)

A distinguishing feature of **PBP2a** from MRSA is the presence of an allosteric domain, located approximately 60 Å from the transpeptidase active site.^{[1][2][3][4][5]} Binding of allosteric effectors, such as fragments of the bacterial cell wall or certain cephalosporins like ceftaroline, to this site induces a conformational change that opens the otherwise closed active site.^{[2][4]} This allosteric regulation is a key mechanism of resistance, as the closed conformation of the

active site in the absence of an allosteric activator prevents most β -lactam antibiotics from binding and inhibiting the enzyme.

Quantitative Data

The following tables summarize key quantitative data related to the structure of **PBP2** from different bacterial species.

Organism	Protein Construct	Amino Acid Residues	Reference
Neisseria gonorrhoeae	Periplasmic domain	44-581	[1]
Neisseria gonorrhoeae	Soluble form	42-581	[6]

Table 1: Domain Boundaries of **PBP2** Constructs Used in Structural Studies.

Protein	Feature	Measurement	Reference
PBP2a (S. aureus)	Distance between allosteric site and active site	$\sim 60 \text{ \AA}$	[3] [4]

Table 2: Key Structural Dimensions in **PBP2**.

Organism	Enzyme	Substrate	K _m	k _{cat}	k _{cat} /K _m	Reference
Staphylococcus aureus	PBP2 (Transglycosylase domain)	[¹⁴ C]GlcNAc-labeled C35 lipid II	$(4.0 \pm 1.0) \times 10^{-6} \text{ M}$	$(1.5 \pm 0.1) \times 10^{-2} \text{ s}^{-1}$	$3.4 \times 10^3 \text{ M}^{-1} \text{ s}^{-1}$	[7]

Table 3: Kinetic Parameters for **PBP2** Activity.

Experimental Protocols

Protein Expression and Purification of *N. gonorrhoeae* PBP2

This protocol describes the expression and purification of a soluble, periplasmic domain of **PBP2** from *Neisseria gonorrhoeae*.

- a. **Gene Cloning and Expression Vector Construction:** The DNA sequence encoding the periplasmic domain of **PBP2** (e.g., residues 44-581) is amplified by PCR.^[6] The PCR product is then cloned into an expression vector, such as pMAL-C2, which allows for the expression of the target protein as a fusion with a tag (e.g., maltose-binding protein, MBP) to facilitate purification.^[6]
- b. **Protein Expression:** The expression vector is transformed into a suitable *E. coli* expression strain. The cells are grown in a rich medium (e.g., Luria-Bertani broth) at 37°C to a desired optical density. Protein expression is then induced by the addition of an inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG), followed by incubation at a lower temperature (e.g., 18°C) overnight to enhance protein solubility.
- c. **Cell Lysis and Initial Purification:** The cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is achieved by sonication or high-pressure homogenization. The cell lysate is then clarified by centrifugation to remove cell debris. The soluble fraction containing the fusion protein is loaded onto an affinity chromatography column (e.g., amylose resin for MBP-tagged proteins).
- d. **Affinity Chromatography and Tag Cleavage:** The column is washed extensively to remove unbound proteins. The fusion protein is then eluted with a buffer containing a competing ligand (e.g., maltose for MBP-tagged proteins). The affinity tag is subsequently cleaved by a specific protease (e.g., TEV protease) to release the target **PBP2** protein.
- e. **Further Purification:** The cleaved protein solution is passed through the affinity column again to remove the cleaved tag. Further purification to homogeneity is achieved by ion-exchange chromatography followed by size-exclusion chromatography. The purity of the final protein sample is assessed by SDS-PAGE.

X-ray Crystallography for PBP2 Structure Determination

This protocol outlines the general steps for determining the three-dimensional structure of **PBP2** using X-ray crystallography.

- a. **Crystallization:** Purified **PBP2** is concentrated to a high concentration (typically 5-10 mg/mL). Crystallization screening is performed using various commercially available or custom-made screens to identify conditions (e.g., precipitant, pH, temperature) that promote the formation of well-ordered protein crystals. This is often done using vapor diffusion methods (sitting or hanging drop).
- b. **Data Collection:** Once suitable crystals are obtained, they are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.
- c. **Structure Determination and Refinement:** The diffraction data are processed to determine the unit cell dimensions and space group. The phase problem is solved using methods such as molecular replacement (if a homologous structure is available) or experimental phasing (e.g., using selenomethionine-substituted protein). An initial model of the protein is built into the electron density map and then refined using crystallographic refinement software to improve the fit of the model to the experimental data.
- d. **Structure Validation:** The final refined structure is validated using various tools to check for its geometric quality and agreement with the diffraction data. The coordinates and structure factors are then deposited in the Protein Data Bank (PDB).

Site-Directed Mutagenesis of PBP2

This protocol allows for the introduction of specific mutations into the **PBP2** gene to study the function of individual amino acid residues.

- a. **Primer Design:** Two complementary mutagenic primers are designed. These primers contain the desired mutation and anneal to the same sequence on opposite strands of a plasmid containing the **PBP2** gene. The primers should be 25-45 bases in length with the mutation in the center.^[8]

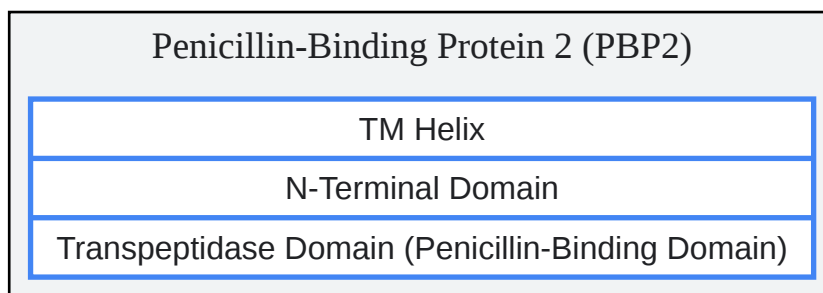
- b. PCR Amplification: A PCR reaction is performed using a high-fidelity DNA polymerase, the **PBP2**-containing plasmid as a template, and the mutagenic primers. The PCR cycles amplify the entire plasmid, incorporating the desired mutation.
- c. Digestion of Parental DNA: The PCR product is treated with the restriction enzyme DpnI. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated, and mutated plasmid intact.[8][9][10][11]
- d. Transformation: The DpnI-treated DNA is transformed into competent *E. coli* cells. The cells are plated on a selective medium, and the resulting colonies are grown.
- e. Verification of Mutation: Plasmids are isolated from several colonies, and the **PBP2** gene is sequenced to confirm the presence of the desired mutation and to ensure that no other mutations were introduced during the PCR process.

Enzyme Kinetics Assay for PBP2

This protocol is used to determine the kinetic parameters of **PBP2**'s transpeptidase or transglycosylase activity.

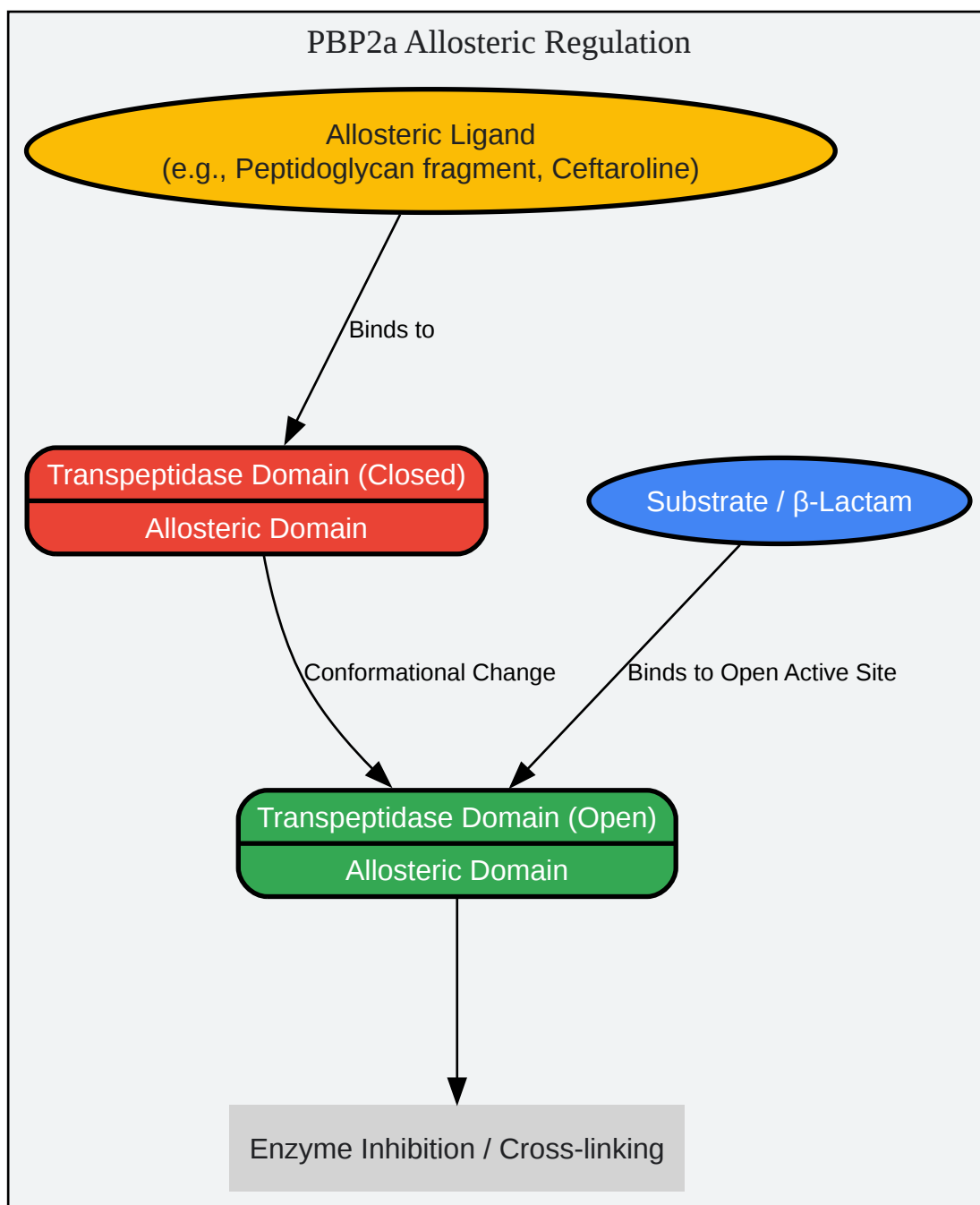
- a. Assay for Transglycosylase Activity: The activity of the transglycosylase domain can be monitored by measuring the incorporation of a radiolabeled precursor, such as [14C]GlcNAc-labeled lipid II, into peptidoglycan.[7] The reaction is carried out in a suitable buffer at various substrate concentrations.[7] The reaction is initiated by the addition of the purified **PBP2** enzyme.[7] At different time points, aliquots are taken and the reaction is quenched. The amount of incorporated radioactivity is then quantified to determine the initial reaction rates.
- b. Assay for Transpeptidase Activity (β -lactam binding): The interaction of **PBP2** with β -lactam antibiotics can be studied using a competition assay with a fluorescently labeled penicillin, such as Bocillin FL. The assay measures the ability of a test compound to inhibit the binding of Bocillin FL to **PBP2**. The reaction is typically carried out in a microplate format, and the fluorescence polarization or intensity is measured to determine the extent of inhibition.
- c. Data Analysis: The initial reaction rates are plotted against the substrate concentration. The data are then fitted to the Michaelis-Menten equation to determine the kinetic parameters K_m (Michaelis constant) and V_{max} (maximum reaction velocity). The turnover number (k_{cat}) can be calculated from V_{max} if the enzyme concentration is known.

Visualizations



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Caption: Domain architecture of a typical Class B Penicillin-Binding Protein 2.



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Caption: Allosteric regulation of **PBP2a** from MRSA.

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- To cite this document: BenchChem. [The Architecture of Penicillin-Binding Protein 2: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193376#structure-and-domains-of-penicillin-binding-protein-2]

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